molecular formula C24H25NO3S2 B13850757 Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate

Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate

Cat. No.: B13850757
M. Wt: 439.6 g/mol
InChI Key: TWKMAQOKJLXLNU-GOTSBHOMSA-N
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Description

Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a carbamate group, and two phenylthio groups attached to a butan-2-yl backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of phenylthio groups through nucleophilic substitution reactions. The final step often involves the formation of the carbamate group via reaction with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The phenylthio groups may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The carbamate group can form hydrogen bonds with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfinyl)butan-2-yl)carbamate
  • Benzyl ((2R,3R)-4-Chloro-3-hydroxy-1-(phenylsulfonyl)butan-2-yl)carbamate

Uniqueness

Benzyl ((2R,3R)-3-Hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate is unique due to the presence of two phenylthio groups, which impart distinct chemical and biological properties. These groups can undergo specific reactions and interactions that are not possible with similar compounds containing different substituents.

Properties

Molecular Formula

C24H25NO3S2

Molecular Weight

439.6 g/mol

IUPAC Name

benzyl N-[(2R,3R)-3-hydroxy-1,4-bis(phenylsulfanyl)butan-2-yl]carbamate

InChI

InChI=1S/C24H25NO3S2/c26-23(18-30-21-14-8-3-9-15-21)22(17-29-20-12-6-2-7-13-20)25-24(27)28-16-19-10-4-1-5-11-19/h1-15,22-23,26H,16-18H2,(H,25,27)/t22-,23-/m0/s1

InChI Key

TWKMAQOKJLXLNU-GOTSBHOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@H](CSC3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CSC3=CC=CC=C3)O

Origin of Product

United States

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